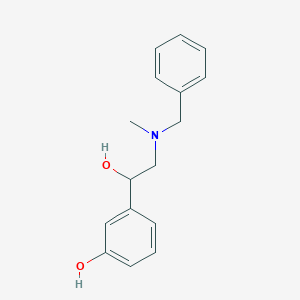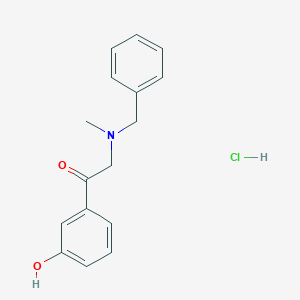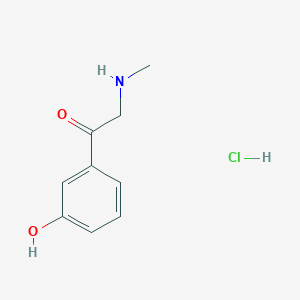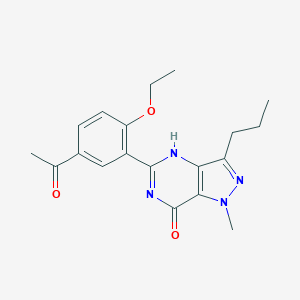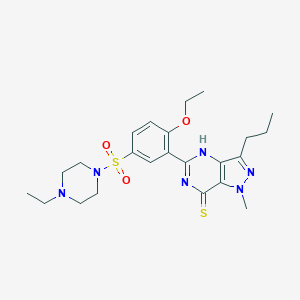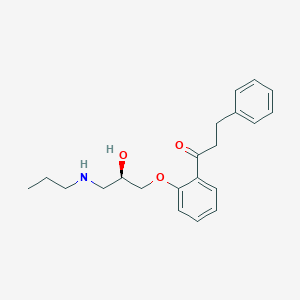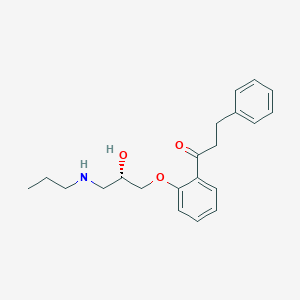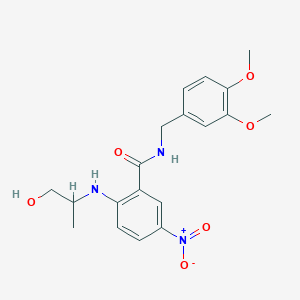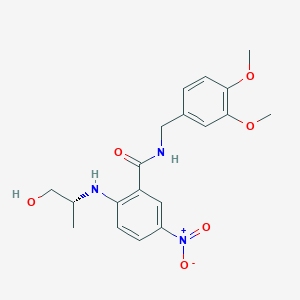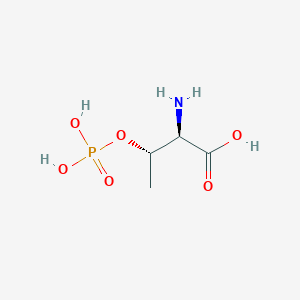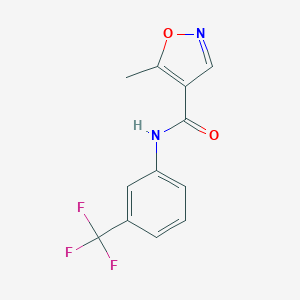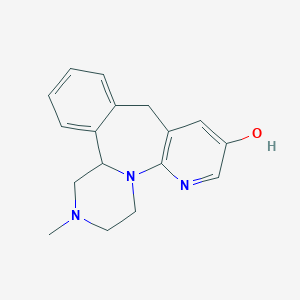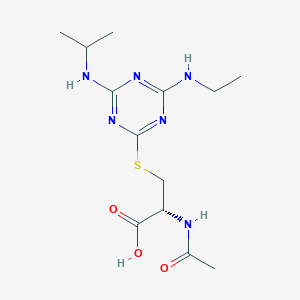
Atrazine mercapturate
Overview
Description
Atrazine mercapturate is a metabolite of the widely used herbicide atrazine. Atrazine is primarily used to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum. This compound is formed in the body as a result of the detoxification process, where atrazine undergoes conjugation with glutathione followed by conversion to mercapturic acid derivatives .
Mechanism of Action
Target of Action
Atrazine mercapturate, a metabolite of the herbicide atrazine, primarily targets the endocrine (hormonal) system . It has been suggested that atrazine is an endocrine disruptor, an agent that alters the natural hormonal system . In addition, it has been reported that this compound acts as an inhibitor of the enzyme acetylcholinesterase , a regulator of neurotransmission in the nervous system .
Mode of Action
The mechanism of action of this compound involves its role as an inhibitor of acetylcholinesterase . By binding to the enzyme’s active site, it impedes the breakdown of acetylcholine, leading to increased concentrations of acetylcholine in the nervous system .
Biochemical Pathways
Atrazine is metabolized in experimental animals and humans through successive N-dealkylation to deethylatrazine or deisopropylatrazine, and didealkylatrazine, followed by glutathione conjugation of atrazine and the above-listed metabolites, and then conversion to mercapturic acid derivatives such as this compound . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .
Pharmacokinetics
Atrazine is rapidly absorbed from the gastrointestinal tract, based on tissue distribution in case reports of atrazine ingestion and on plasma concentrations and urinary and fecal excretion in single-dose studies in rats . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .
Result of Action
The primary result of this compound’s action is the alteration of the endocrine system . Studies have suggested that atrazine exposure can result in delays or changes in pubertal development in experimental animal studies . In addition, atrazine exposure has been associated with increased risks for preterm delivery and intrauterine growth retardation .
Action Environment
Atrazine and its metabolites, including this compound, have been detected in surface water due to its widespread use worldwide . This may pose a threat to the health of aquatic animals . The detection of atrazine and its metabolites in ground and surface waters used for human consumption raises concern for adverse health effects, including cancer .
Biochemical Analysis
Biochemical Properties
Atrazine mercapturate is detected in urine using an enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) methods . The ELISA method has shown a 10-fold improvement in the sensitivity of this compound detection compared to previous reports .
Cellular Effects
Atrazine, the parent compound, is known to inhibit photosynthesis in broadleaf weeds and grasses , suggesting that its metabolites may also interact with cellular processes.
Molecular Mechanism
The parent compound, atrazine, exerts its effects by inhibiting photosynthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the elimination of interfering substances in urine by solid phase extraction (SPE) prior to analysis has resulted in a 10-fold improvement in the sensitivity of this compound detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atrazine mercapturate is typically synthesized through the metabolic pathway involving the conjugation of atrazine with glutathione. This process is catalyzed by the enzyme glutathione S-transferase, resulting in the formation of atrazine-glutathione conjugate. This conjugate is then further processed to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of solid-phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS). This method allows for the efficient quantification and analysis of atrazine and its metabolites in biological samples .
Chemical Reactions Analysis
Types of Reactions: Atrazine mercapturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .
Scientific Research Applications
Atrazine mercapturate has several scientific research applications, including:
Environmental Monitoring: It is used as a biomarker for human exposure to atrazine, allowing researchers to assess the extent of environmental contamination and human exposure.
Toxicology Studies: It is used to study the toxic effects of atrazine and its metabolites on various organisms, including aquatic species and mammals
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of atrazine in the body.
Analytical Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of atrazine and its metabolites in biological and environmental samples.
Comparison with Similar Compounds
Atrazine mercapturate is similar to other metabolites of atrazine, such as desethylatrazine and deisopropylatrazine. it is unique in its formation through the conjugation with glutathione and subsequent conversion to mercapturic acid derivatives . Other similar compounds include:
Desethylatrazine: Formed through the dealkylation of atrazine.
Deisopropylatrazine: Formed through the dealkylation of atrazine.
Diaminochlorotriazine: Formed through the further dealkylation of desethylatrazine and deisopropylatrazine.
This compound stands out due to its specific metabolic pathway and its use as a biomarker for human exposure to atrazine .
Properties
IUPAC Name |
(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXBVCDDNBLJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160763 | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138722-96-0 | |
| Record name | Atrazine mercapturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
